molecular formula C9H9NO2 B6162946 3-(pyridin-4-yloxy)cyclobutan-1-one CAS No. 2091099-33-9

3-(pyridin-4-yloxy)cyclobutan-1-one

Cat. No.: B6162946
CAS No.: 2091099-33-9
M. Wt: 163.2
InChI Key:
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Description

3-(pyridin-4-yloxy)cyclobutan-1-one is an organic compound that features a cyclobutanone ring substituted with a pyridin-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-4-yloxy)cyclobutan-1-one can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction, which is a photochemical process that forms cyclobutane rings. This method typically requires the use of enones as reactants, which are more easily photoexcited than isolated olefins . The reaction conditions often involve the use of ultraviolet light and specific solvents to facilitate the cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale photochemical reactors to perform the [2+2] cycloaddition reaction efficiently. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-4-yloxy)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol ring.

    Substitution: The pyridin-4-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Cyclobutanol derivatives.

    Substitution: Various substituted cyclobutanone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(pyridin-4-yloxy)cyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(pyridin-4-yloxy)cyclobutan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyridin-4-yloxy)cyclobutan-1-one is unique due to its combination of a cyclobutanone ring and a pyridin-4-yloxy group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

CAS No.

2091099-33-9

Molecular Formula

C9H9NO2

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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